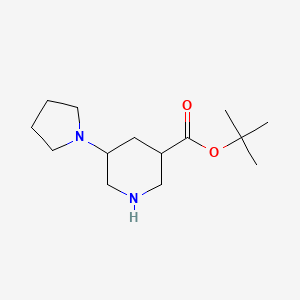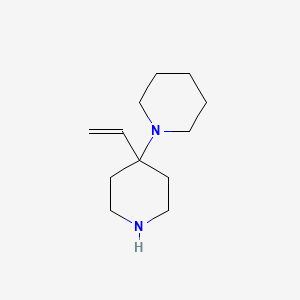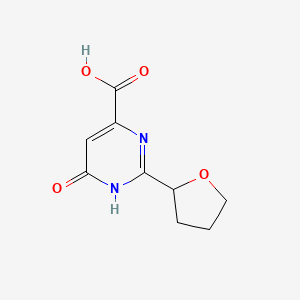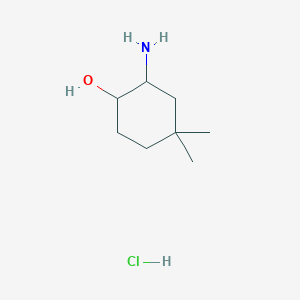
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanol, featuring an amino group and two methyl groups at the 4-position, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Amination: The ketone undergoes reductive amination with or an in the presence of a reducing agent such as .
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
- The industrial production of 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming or .
Reduction: Reduction reactions can convert the amino group to an .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .
Industry:
- Utilized in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes , influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzyme active sites .
Comparison with Similar Compounds
- 2-Amino-4-methylcyclohexanol
- 2-Amino-4,4-dimethylcyclohexanone
- 2-Amino-4,4-dimethylcyclohexane
Comparison:
- 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, providing distinct reactivity and versatility in chemical synthesis.
- Compared to 2-Amino-4-methylcyclohexanol , the additional methyl group in this compound enhances steric hindrance, affecting its reactivity and interactions.
- 2-Amino-4,4-dimethylcyclohexanone lacks the hydroxyl group, making it less versatile in certain reactions but potentially more reactive in others.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H |
InChI Key |
PIWVZFGTSCLQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)N)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


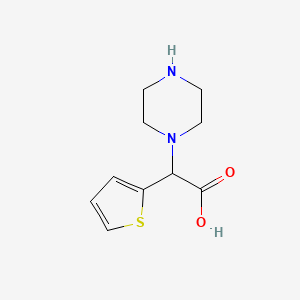
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)

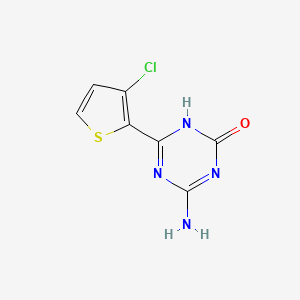
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
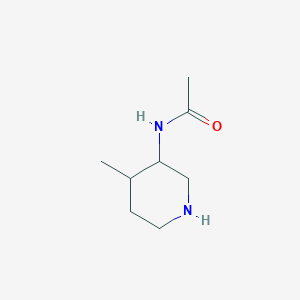
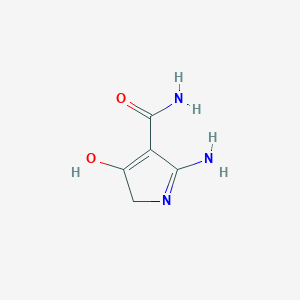
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
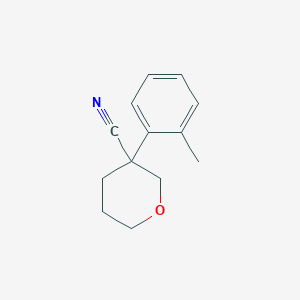
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
